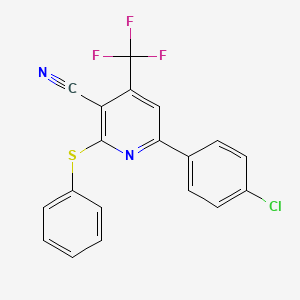

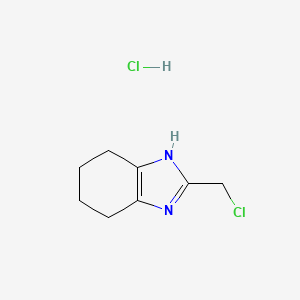

![molecular formula C30H33NO3 B2653837 (3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol CAS No. 882083-42-3](/img/structure/B2653837.png)

(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of piperidin-4-one, which is a cyclic amide. It has two ethoxyphenyl groups attached to the 3rd and 5th carbon atoms of the piperidin-4-one ring via a double bond. The benzyl group is attached to the nitrogen atom of the ring .

Molecular Structure Analysis

The piperidine ring in similar compounds often adopts an envelope conformation with the nitrogen atom being the flap atom. Each C=C double bond usually exhibits an E conformation .Aplicaciones Científicas De Investigación

Biophotonic Applications

The study by Nesterov et al. (2003) on related compounds demonstrated the potential of bis[4-(diethylamino)benzylidene]-substituted piperidones for biophotonic applications. These compounds exhibited one- and two-photon absorption of light and fluorescence, indicating their utility in biophotonic materials due to the conjugation between donor and acceptor parts that flatten the central heterocycles. This feature suggests similar compounds, like "(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol," might also possess interesting optical properties for biophotonic applications (Nesterov et al., 2003).

Anticancer Properties

The compound's structural relatives have demonstrated potent cytotoxicity and preferential lethality toward various neoplasms compared to some normal cells, as found in research by Das et al. (2011). These findings indicate the potential of such compounds, including "this compound," in the development of novel cancer therapeutics (Das et al., 2011).

Anti-Proliferative Activity

Lagisetty et al. (2010) conducted structure-activity relationship studies on bis(benzylidene)-4-piperidones, identifying several compounds with potent anti-proliferative activity. This research highlights the therapeutic potential of structurally related compounds in treating apoptosis-resistant cancers through alternative modes of cell death, such as autophagic cell death (Lagisetty et al., 2010).

Antimycobacterial Activity

Research by Kumar et al. (2008) into spiro-piperidin-4-ones showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting that similar compounds could be promising for developing treatments for tuberculosis and potentially other mycobacterial infections (Kumar et al., 2008).

Antimicrobial and Biofilm Inhibition

Mekky and Sanad (2020) demonstrated potent antibacterial efficacies and biofilm inhibition activities in novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. This suggests that related compounds could serve as effective biofilm and bacterial growth inhibitors, offering potential applications in combating bacterial resistance (Mekky & Sanad, 2020).

Propiedades

IUPAC Name |

(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO3/c1-3-33-28-14-10-23(11-15-28)18-26-21-31(20-25-8-6-5-7-9-25)22-27(30(26)32)19-24-12-16-29(17-13-24)34-4-2/h5-19,30,32H,3-4,20-22H2,1-2H3/b26-18+,27-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFOGNZBWLKDLG-BFNWXZRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OCC)C2O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(/C(=C/C3=CC=C(C=C3)OCC)/CN(C2)CC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

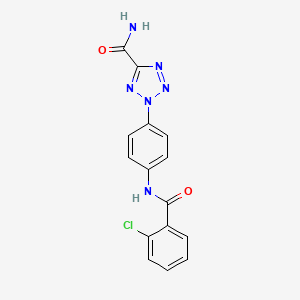

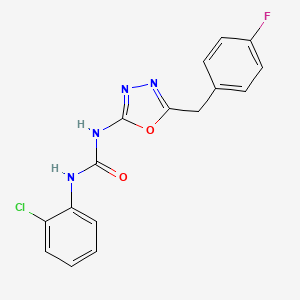

![1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2653761.png)

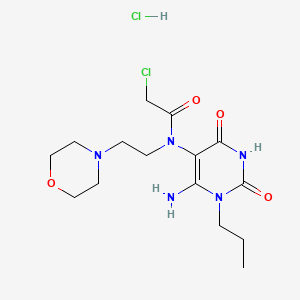

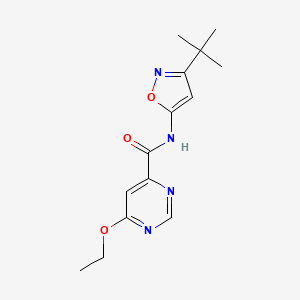

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide](/img/structure/B2653764.png)

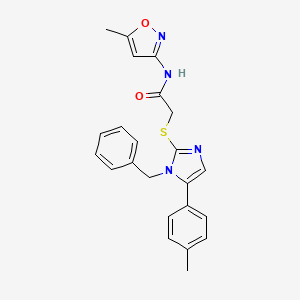

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2653765.png)

![N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2653766.png)

![N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2653767.png)

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride](/img/structure/B2653772.png)

![(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one](/img/structure/B2653777.png)